Ethyl 3-bromo-3-phenylpropanoate
Overview
Description
Ethyl 3-bromo-3-phenylpropanoate is an organic compound with the molecular formula C11H13BrO2 It is an ester derivative, characterized by the presence of a bromine atom and a phenyl group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-bromo-3-phenylpropanoate can be synthesized through several methods. One common approach involves the bromination of ethyl 3-phenylpropanoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of photochemical methods has also been explored, leveraging light to drive the bromination reaction under milder conditions .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-bromo-3-phenylpropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The phenyl group can undergo oxidation to form corresponding carboxylic acids or ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Reduction: Conducted under anhydrous conditions to prevent the hydrolysis of the reducing agent.
Major Products Formed:
Nucleophilic Substitution: Yields various substituted esters or amides.
Reduction: Produces alcohols.
Oxidation: Forms carboxylic acids or ketones.
Scientific Research Applications
Ethyl 3-bromo-3-phenylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-3-phenylpropanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The ester group can undergo hydrolysis or reduction, depending on the reaction conditions. The phenyl group can participate in electrophilic aromatic substitution reactions, making the compound versatile in organic synthesis .
Comparison with Similar Compounds
Ethyl 3-phenylpropanoate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Ethyl 3-bromopropanoate: Lacks the phenyl group, reducing its potential for electrophilic aromatic substitution.
Ethyl 2-bromo-3-phenylpropanoate: Similar structure but with the bromine atom on a different carbon, affecting its reactivity and applications.
Uniqueness: Ethyl 3-bromo-3-phenylpropanoate is unique due to the combination of a bromine atom and a phenyl group on the same carbon, enhancing its reactivity and making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl 3-bromo-3-phenylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSACSSBHKEXIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50289601 | |
Record name | ethyl 3-bromo-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50289601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1884-29-3 | |
Record name | NSC62191 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62191 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 3-bromo-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50289601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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